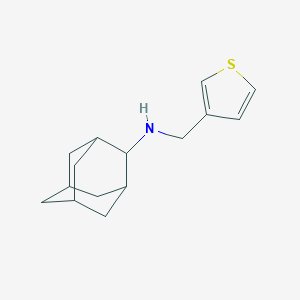![molecular formula C16H17Cl2NO2 B275830 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol, also known as BDBE, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. BDBE is a member of the family of benzylamines and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various applications.
Mecanismo De Acción
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol exerts its effects by interacting with various molecular targets in the body, including receptors, enzymes, and ion channels. It has been shown to bind to the serotonin transporter and inhibit its activity, leading to an increase in the levels of serotonin in the brain. 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol also interacts with various enzymes involved in the synthesis and metabolism of neurotransmitters, leading to changes in their levels in the brain.
Biochemical and Physiological Effects:
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been shown to have various biochemical and physiological effects in the body, including changes in the levels of neurotransmitters, oxidative stress, and inflammation. It has also been shown to have an impact on various physiological processes such as cell growth and proliferation, apoptosis, and cell migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has several advantages that make it a useful compound for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been shown to have a wide range of effects on various molecular targets, making it a versatile compound for studying various biological processes.
However, 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol also has some limitations that should be considered when using it in experiments. It has been shown to have some toxicity in certain cell types, and its effects may be influenced by factors such as the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol. One potential area of study is the development of 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol on various biological processes. Finally, the development of new synthesis methods and purification techniques for 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol could lead to improved yields and purity, making it a more useful compound for scientific research.
Métodos De Síntesis
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzaldehyde with 2-aminoethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been extensively studied for its potential use in the development of drugs that target various diseases such as cancer, Alzheimer's disease, and depression. It has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been shown to have antidepressant effects by increasing the levels of serotonin and dopamine in the brain.
Propiedades
Fórmula molecular |
C16H17Cl2NO2 |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
2-[(3,5-dichloro-4-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H17Cl2NO2/c17-14-8-13(10-19-6-7-20)9-15(18)16(14)21-11-12-4-2-1-3-5-12/h1-5,8-9,19-20H,6-7,10-11H2 |
Clave InChI |
QCJZPOCDEGWBDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCCO)Cl |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)

![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)